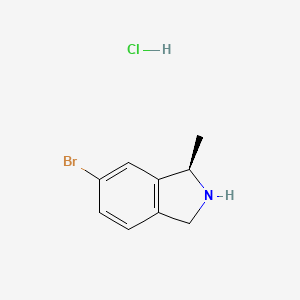

(R)-6-Bromo-1-methyl-2,3-dihydro-1H-isoindole hydrochloride

Description

(R)-6-Bromo-1-methyl-2,3-dihydro-1H-isoindole hydrochloride is a chiral dihydroisoindole derivative characterized by a bromine substituent at position 6, a methyl group at position 1, and a partially saturated isoindole core.

Properties

IUPAC Name |

(1R)-6-bromo-1-methyl-2,3-dihydro-1H-isoindole;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrN.ClH/c1-6-9-4-8(10)3-2-7(9)5-11-6;/h2-4,6,11H,5H2,1H3;1H/t6-;/m1./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMHLJONBZHDFON-FYZOBXCZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2=C(CN1)C=CC(=C2)Br.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C2=C(CN1)C=CC(=C2)Br.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.55 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of ®-6-Bromo-1-methyl-2,3-dihydro-1H-isoindole hydrochloride typically involves several steps, starting from commercially available precursors. One common synthetic route includes the bromination of 1-methyl-2,3-dihydro-1H-isoindole, followed by the formation of the hydrochloride salt. The reaction conditions often involve the use of bromine or N-bromosuccinimide (NBS) as the brominating agent, and the reactions are carried out in solvents such as dichloromethane or chloroform at low temperatures to control the reaction rate and selectivity.

For industrial production, the process may be scaled up by optimizing the reaction conditions, such as temperature, solvent, and concentration of reagents, to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can further enhance the efficiency and reproducibility of the synthesis.

Chemical Reactions Analysis

®-6-Bromo-1-methyl-2,3-dihydro-1H-isoindole hydrochloride undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions. Common reagents for these reactions include sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF).

Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives using oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

Reduction Reactions: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), leading to the formation of reduced isoindole derivatives.

The major products formed from these reactions depend on the specific reagents and conditions used, and they can include a variety of substituted isoindoles with different functional groups.

Scientific Research Applications

®-6-Bromo-1-methyl-2,3-dihydro-1H-isoindole hydrochloride has several scientific research applications:

Medicinal Chemistry: The compound is used as a building block for the synthesis of pharmaceutical agents, particularly those targeting neurological disorders and cancer. Its unique structure allows for the development of molecules with specific biological activities.

Materials Science: Isoindole derivatives are used in the development of organic semiconductors and light-emitting diodes (LEDs) due to their electronic properties.

Biological Research: The compound is used in the study of enzyme inhibitors and receptor modulators, providing insights into the mechanisms of various biological processes.

Industrial Applications: It is used in the synthesis of dyes, pigments, and other specialty chemicals, contributing to the development of new materials with desired properties.

Mechanism of Action

The mechanism of action of ®-6-Bromo-1-methyl-2,3-dihydro-1H-isoindole hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the isoindole ring play crucial roles in binding to these targets, modulating their activity. The compound can act as an inhibitor or activator, depending on the nature of the target and the specific interactions involved. The pathways affected by the compound include signal transduction, gene expression, and metabolic processes, leading to various biological effects.

Comparison with Similar Compounds

Structural and Molecular Differences

The following table highlights key structural and molecular distinctions between the target compound and similar dihydroisoindole/indole derivatives:

| Compound Name | Substituents | Molecular Formula | Molecular Weight (g/mol) | Key Features |

|---|---|---|---|---|

| (R)-6-Bromo-1-methyl-2,3-dihydro-1H-isoindole HCl | 6-Br, 1-CH₃ | C₉H₁₁BrClN | ~248.54 | Chiral center (R-configuration); dihydroisoindole core |

| 6-Bromo-1,1-dimethyl-2,3-dihydro-1H-isoindole HCl | 6-Br, 1,1-(CH₃)₂ | C₁₀H₁₃BrClN | 262.57 | Two methyl groups at position 1; higher steric hindrance |

| 6-Bromo-4-fluoro-2,3-dihydro-1H-isoindole HCl | 6-Br, 4-F | C₈H₇BrClFN | ~265.51 | Dual halogenation (Br, F); electron-withdrawing fluorine alters reactivity |

| 2-Benzyl-5-bromo-2,3-dihydro-1H-isoindole HCl | 5-Br, 2-benzyl | C₁₅H₁₅BrClN | ~316.65 | Bulky benzyl group; bromine at position 5 |

| 5-Fluoroisoindoline HCl | 5-F | C₈H₈FN·HCl | 173.62 | Fluorine substituent; fully saturated isoindoline (no double bond) |

| 4-Chloro-2,3-dihydro-1H-isoindole HCl | 4-Cl | C₈H₉Cl₂N | 190.07 | Chlorine at position 4; lacks bromine and methyl groups |

Note: Molecular weights for inferred formulas are calculated using standard atomic masses.

Functional Implications

- Halogen Position and Type: Bromine at position 6 (target compound) vs. position 5 (2-benzyl analog) alters electronic distribution and steric accessibility.

- Substituent Bulk : The 1,1-dimethyl analog () exhibits greater steric hindrance compared to the target’s single methyl group, which may reduce binding affinity in receptor-ligand interactions .

- Stereochemistry : The R-enantiomer (target) may display distinct pharmacological or catalytic behavior compared to racemic mixtures or S-forms, though specific data is absent in the evidence.

- Aromatic vs. Dihydro Systems : Fully aromatic indoles (e.g., 6-Bromo-1H-indol-4-ol, ) lack the partial saturation of dihydroisoindoles, influencing conjugation and redox properties .

Biological Activity

(R)-6-Bromo-1-methyl-2,3-dihydro-1H-isoindole hydrochloride is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

(R)-6-Bromo-1-methyl-2,3-dihydro-1H-isoindole hydrochloride features a bromine atom at the 6-position and a methyl group at the 1-position of the isoindole structure. The compound's molecular formula is C9H10BrN·HCl, with a molecular weight of approximately 232.54 g/mol. The presence of the bromine atom enhances its reactivity and interaction with biological targets.

The biological activity of (R)-6-Bromo-1-methyl-2,3-dihydro-1H-isoindole hydrochloride is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The bromine atom and the methyl group contribute to its binding affinity and selectivity towards these targets. Potential mechanisms include:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.

- Receptor Modulation : It could modulate receptor activity, influencing various signaling pathways.

Biological Activity

Research indicates that (R)-6-Bromo-1-methyl-2,3-dihydro-1H-isoindole hydrochloride exhibits various biological activities, including:

Antiviral Activity

Recent studies suggest that isoindole derivatives have potential antiviral properties. For instance, compounds similar to (R)-6-Bromo-1-methyl-2,3-dihydro-1H-isoindole have shown effectiveness against viruses such as respiratory syncytial virus (RSV) and hepatitis C virus (HCV). The mechanism involves interference with viral replication through inhibition of key viral enzymes.

Anticancer Properties

Some isoindole derivatives have demonstrated anticancer activity by inducing apoptosis in cancer cells. Research has indicated that (R)-6-Bromo-1-methyl-2,3-dihydro-1H-isoindole hydrochloride may inhibit cell proliferation in certain cancer cell lines.

Study 1: Antiviral Efficacy

A study published in MDPI evaluated the antiviral activity of various isoindole derivatives. The results showed that compounds with structural similarities to (R)-6-Bromo-1-methyl-2,3-dihydro-1H-isoindole had EC50 values ranging from 5 to 28 μM against RSV replication, indicating promising antiviral potential .

Study 2: Anticancer Activity

In another investigation focused on isoindole derivatives' anticancer properties, (R)-6-Bromo-1-methyl-2,3-dihydro-1H-isoindole hydrochloride was tested against several cancer cell lines. The compound exhibited significant cytotoxicity with IC50 values indicating effective inhibition of cell growth .

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| (S)-6-Bromo-1-methyl-2,3-dihydro-1H-isoindole | Lacks chiral center | Similar antiviral properties |

| 6-Chloro-1-methyl-2,3-dihydro-1H-isoindole | Chlorine instead of bromine | Different binding affinity |

| 1-Methyl-2,3-dihydro-1H-isoindole | No halogen substituent | Reduced reactivity |

Q & A

Q. Advanced Challenges :

- Enantiomeric Control : Asymmetric catalysis (e.g., chiral palladium complexes) during alkylation to avoid post-synthesis resolution.

- Regioselectivity in Bromination : Competing bromination sites require optimized reaction conditions (e.g., solvent polarity, temperature) .

How is stereochemical integrity confirmed for (R)-configured isoindoline derivatives?

Q. Basic Methodology :

Q. Advanced Techniques :

- Single-Crystal X-ray Diffraction : SHELX software refines crystal structures to confirm absolute configuration (R) .

- Vibrational Circular Dichroism (VCD) : Detects subtle stereochemical differences in solution phase .

What analytical contradictions arise in characterizing this compound, and how are they resolved?

Q. Common Issues :

Q. Advanced Resolution :

- Computational NMR Prediction : DFT calculations (e.g., B3LYP/6-311+G(d,p)) simulate spectra to cross-validate experimental data .

How does the hydrochloride salt form influence the compound’s stability and solubility?

Q. Basic Analysis :

Q. Advanced Studies :

- Crystallization Kinetics : Screen counterions (e.g., besylate, tosylate) to improve crystallinity and shelf life.

- pH-Solubility Relationship : Measure solubility across pH 1–7 to assess bioavailability in biological assays .

What role does this compound serve in medicinal chemistry research?

Q. Basic Applications :

Q. Advanced Applications :

- Targeted Protein Degradation : Functionalize with PROTAC linkers to study E3 ligase recruitment .

- Isotope Labeling : Synthesize ¹³C/¹⁵N-labeled analogs for metabolic tracking via NMR or MS .

How are impurities and by-products controlled during synthesis?

Q. Basic Quality Control :

Q. Advanced Strategies :

- DoE (Design of Experiments) : Optimize bromination conditions (time, catalyst loading) to minimize di-brominated by-products.

- In-line PAT (Process Analytical Technology) : Real-time FTIR monitors reaction completion .

What computational tools predict the compound’s reactivity in downstream reactions?

Q. Basic Tools :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.